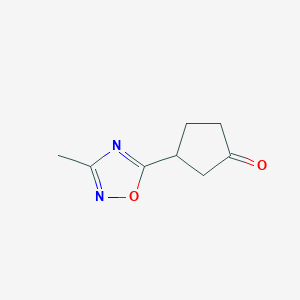
5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one is a derivative of acridine . Acridine derivatives are a class of compounds that are being extensively researched as potential anti-cancer drugs . They are well-known for their high cytotoxic activity .
Synthesis Analysis
The synthesis of acridine derivatives has been reported in various studies . For instance, one study described the synthesis of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives by introducing an alkyl or aralkyl and a sulfonyl group .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
5-Methyl-1,2,3,4,9,10-hexahydroacridin-9-one: has been studied for its potential in cancer treatment due to its ability to intercalate into DNA. This intercalation can disrupt the biological processes involving DNA and related enzymes, which is a promising strategy for anticancer drugs . The compound’s structural similarity to known intercalating agents suggests it could be effective in inhibiting the proliferation of cancer cells.
Alzheimer’s Disease Treatment
This compound is structurally related to tacrine , which was the first acridine-based drug approved for the treatment of Alzheimer’s disease . Given its structural similarity, it may have cholinesterase inhibitory activity, which is beneficial in managing Alzheimer’s disease by enhancing cholinergic neurotransmitter levels in the brain.
Antimicrobial and Antifungal Properties
Acridine derivatives, including 5-methyl-acridin-9-one , have been recognized for their potent antimicrobial and antifungal properties. They work by intercalating into microbial DNA, thereby inhibiting essential biological functions and leading to the death of the pathogen .
Pharmacological Potentials
The triazole moiety, which is structurally similar to the acridin-9-one derivatives, exhibits a wide range of pharmacological activities. These include antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, and analgesic properties . By extension, 5-methyl-acridin-9-one could be explored for similar pharmacological potentials.
Supramolecular Chemistry
Due to its aromatic character and hydrogen bonding ability, 5-methyl-acridin-9-one can be a valuable component in supramolecular chemistry. It can be used to create complex structures with specific functions, such as molecular recognition, which is essential in the development of sensors and other analytical devices .
Material Science Applications
Acridine and its derivatives are known for their applications in material sciences, particularly in the development of luminescent materials. The planar structure and electronic properties of 5-methyl-acridin-9-one make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Wirkmechanismus
Target of Action
Acridine derivatives, a class of compounds to which this molecule belongs, are known to interact with dna and related enzymes .
Mode of Action
Acridine derivatives typically exert their effects through dna intercalation . This process involves the insertion of the planar acridine molecule between the base pairs of the DNA double helix, causing the helical structure to unwind . This unwinding can disrupt biological processes involving DNA and related enzymes .
Biochemical Pathways
The disruption of dna structure and function by acridine derivatives can impact a wide range of cellular processes, including replication, transcription, and protein synthesis .
Result of Action
The disruption of dna structure and function by acridine derivatives can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Eigenschaften
IUPAC Name |
5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-9-5-4-7-11-13(9)15-12-8-3-2-6-10(12)14(11)16/h4-5,7H,2-3,6,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXFTEWGRDIUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(N2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,2,3,4,9,10-hexahydroacridin-9-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

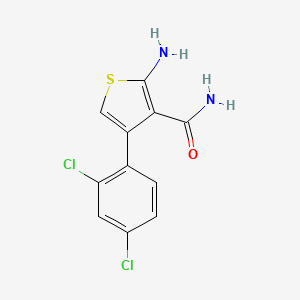
![(2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione](/img/structure/B2901018.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2901019.png)
![N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2901020.png)
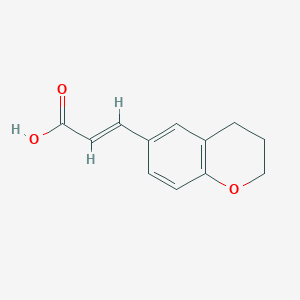
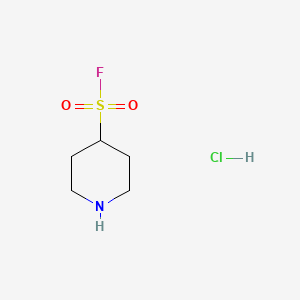
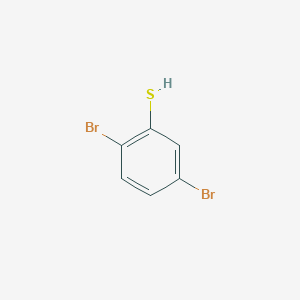
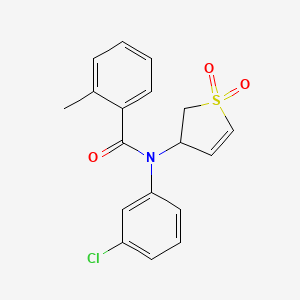
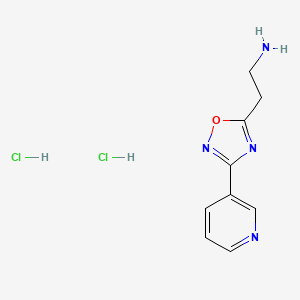
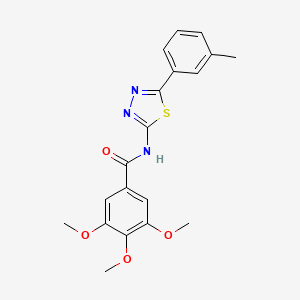
![Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride](/img/no-structure.png)
![5,7-diiodo-3-[4-(trifluoromethyl)benzoyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2901031.png)

